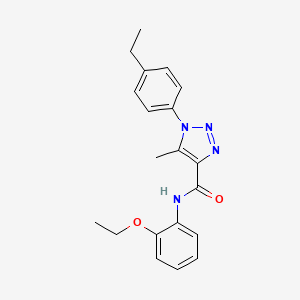

N-(2-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-Ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a 4-ethylphenyl group at position 1, and an N-(2-ethoxyphenyl)carboxamide moiety at position 2. The ethoxy and ethyl substituents on the aromatic rings likely influence its physicochemical properties, such as solubility and lipophilicity, which are critical for bioavailability and target binding .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-4-15-10-12-16(13-11-15)24-14(3)19(22-23-24)20(25)21-17-8-6-7-9-18(17)26-5-2/h6-13H,4-5H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBVJNSIPBKBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

Introduction of Substituents: The ethoxyphenyl and ethylphenyl groups are introduced through nucleophilic substitution reactions. The specific conditions for these reactions depend on the reactivity of the starting materials and the desired product.

Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group may yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.

Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Industrial Chemistry: The compound serves as an intermediate in the synthesis of other complex molecules and is used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, disrupting essential biological pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Variations and Physicochemical Properties

Key Observations :

- Substituent Position : The position of alkoxy groups (e.g., 2- vs. 4-ethoxyphenyl in ) significantly impacts electronic properties and intermolecular interactions.

- Lipophilicity : Ethyl and ethoxy groups in the target compound may enhance membrane permeability compared to methoxy or chlorophenyl analogues .

Structural and Crystallographic Analysis

- Crystal Packing : Isostructural compounds (e.g., ) crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit, stabilized by π-π stacking and hydrogen bonding .

- Software Tools : Structures of related compounds were refined using SHELXL and visualized via WinGX/ORTEP , highlighting the importance of these tools in elucidating conformational flexibility.

Biological Activity

N-(2-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention due to its potential biological activities, which include antimicrobial , anticancer , anti-inflammatory , and antiviral properties. The unique structural features of this compound, including its carboxamide functional group and aromatic substituents, contribute to its diverse biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 445.5 g/mol. The compound's structure is characterized by:

- A triazole ring , which is known for its electron-rich nature.

- Two aromatic substituents: an ethoxyphenyl group and an ethylphenyl group.

These features enhance the compound's solubility and biological activity.

Antimicrobial Activity

Research indicates that various triazole derivatives exhibit significant antimicrobial properties. This compound has shown potential against common pathogens such as Escherichia coli and Staphylococcus aureus. In studies involving related triazole compounds, some derivatives displayed good inhibition rates against these bacteria, suggesting that this compound may also possess similar efficacy due to structural similarities .

Anticancer Activity

The anticancer potential of this compound is supported by studies demonstrating that triazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies found significant antiproliferative effects with IC50 values in the micromolar range . The mechanism often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9 | MCF-7 | 1.1 |

| 9 | HCT-116 | 2.6 |

| 9 | HepG2 | 1.4 |

Anti-inflammatory Activity

Triazole derivatives have also been investigated for their anti-inflammatory effects. The presence of the carboxamide group in this compound may contribute to its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes such as thymidylate synthase in cancer cells.

- Receptor Binding : It may interact with specific receptors involved in inflammation or immune responses.

- Cellular Uptake : The presence of ethoxy and ethyl groups may enhance cellular uptake and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.